molecular formula C8H11N3O2 B11785337 Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

货号: B11785337
分子量: 181.19 g/mol
InChI 键: LGAVBPOTJVTEBD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (C₇H₉N₃O₂, MW 167.17) is a bicyclic heterocyclic compound featuring a fused triazole and partially saturated pyridine ring. Its synthesis involves Vilsmeier reagent-mediated cyclization followed by purification via CH₂Cl₂ extraction and K₂CO₃ washing, yielding a beige solid with elemental composition matching theoretical values (C 50.30%, H 5.43%, N 25.14%) . This compound serves as a versatile intermediate in medicinal chemistry due to its rigid scaffold and functional group diversity.

属性

IUPAC Name

methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)7-10-9-6-4-2-3-5-11(6)7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAVBPOTJVTEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C2N1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

合成路线和反应条件

5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡啶-3-甲酸甲酯的合成通常涉及在受控条件下使适当的前体环化。 一种常见的方法是在合适的催化剂和溶剂的存在下,使肼衍生物与吡啶羧酸酯反应 。反应条件通常包括中等温度和特定的pH值,以确保最佳的产率和纯度。

工业生产方法

该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和可扩展性。 此外,还采用了结晶和色谱等纯化步骤来获得高纯度的产品 .

化学反应分析

反应类型

5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡啶-3-甲酸甲酯经历各种化学反应,包括:

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。 反应条件,包括温度、溶剂和pH值,都经过仔细控制,以实现所需的转化 .

主要形成的产物

从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物。 取代反应会导致各种官能化衍生物 .

科学研究应用

5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡啶-3-甲酸甲酯有几个科学研究应用:

作用机制

5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡啶-3-甲酸甲酯的作用机制涉及其与特定分子靶标的相互作用。它可以与酶或受体结合,调节其活性并影响细胞过程。该化合物的结构使其可以与蛋白质的活性位点结合,抑制或激活其功能。 所涉及的途径可能包括信号转导、基因表达和代谢调节 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Triazolo[4,3-a]pyrazine Derivatives
  • 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (C₆H₁₀N₄, MW 138.17):
    Replacing the pyridine ring with pyrazine reduces molecular weight and alters electronic properties. The methyl substituent at position 3 enhances lipophilicity (logP ~1.2), favoring blood-brain barrier penetration compared to the carboxylate-containing target compound .
  • Sitagliptin Intermediate (3-Trifluoromethyl-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine) :
    A pyrazine-based analog with a trifluoromethyl group, this compound is synthesized via ethylenediamine substitution and cyclization. Its industrial synthesis avoids phosphorus waste, highlighting environmental advantages over traditional methods .
Triazolo[4,3-a]pyridine Phosphonates

Phosphonate derivatives (e.g., methylphosphonylated 6-nitro-triazolo[4,3-a]pyridines) introduce polar functional groups, improving water solubility. Synthesized under reflux in CH₃CN, these compounds exhibit enhanced reactivity in nucleophilic substitutions due to electron-withdrawing nitro groups .

Substituent Variations

Ester Group Modifications
  • Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (C₉H₉N₃O₂, MW 191.19):
    The ethyl ester at position 8 (vs. methyl at position 3) increases steric bulk and hydrolytic stability. This positional isomerism reduces metabolic clearance in vivo, as evidenced by prolonged half-life in pharmacokinetic studies .
  • Potassium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS 944906-73-4):
    The carboxylate salt form improves aqueous solubility (>50 mg/mL) compared to the methyl ester (solubility <10 mg/mL), making it preferable for parenteral formulations .
Aromatic and Halogen Substituents
  • 3-Fluoro-4-methoxy-N-(triazolopyridin-3-ylmethyl)benzamide (C₁₅H₁₇FN₄O₂, MW 304.32):
    The benzamide moiety and fluorine substituent enhance binding affinity to kinase targets (IC₅₀ < 100 nM) by introducing hydrogen-bonding and hydrophobic interactions .
  • 3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (C₁₂H₁₃FN₄, MW 232.26):
    Substitution with a fluorobenzyl group increases molecular weight and logP (2.8 vs. 1.5 for the target compound), correlating with improved CNS activity in preclinical models .

Physicochemical and Pharmacological Profiles

Compound Molecular Formula MW Key Substituents Solubility (mg/mL) logP Application
Target Compound (Methyl ester) C₇H₉N₃O₂ 167.17 3-COOCH₃ <10 1.5 Synthetic Intermediate
Potassium Carboxylate C₇H₆KN₃O₂ 203.24 3-COOK >50 -0.2 Pharmaceutical Salt
Ethyl 8-Carboxylate C₉H₉N₃O₂ 191.19 8-COOCH₂CH₃ ~15 1.8 Drug Candidate
3-Fluorobenzamide Derivative C₁₅H₁₇FN₄O₂ 304.32 3-F, 4-OCH₃, Benzamide ~5 2.5 Kinase Inhibitor

Key Findings and Implications

  • Positional Isomerism : Substituent position (3 vs. 8) significantly impacts metabolic stability and target engagement .
  • Salt vs. Ester Forms : Carboxylate salts enhance solubility but may reduce membrane permeability compared to ester prodrugs .
  • Industrial Viability : Pyrazine analogs offer greener synthetic routes, critical for large-scale production .

生物活性

Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant case studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that allow for the formation of the triazole ring fused with a pyridine structure. The characterization of this compound can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its molecular structure.

Antiviral Properties

Recent studies have highlighted the antiviral properties of triazolo-pyridine derivatives. For instance, compounds similar to this compound have shown promising activity against influenza A virus by inhibiting the PA-PB1 protein-protein interactions crucial for viral replication. In one study, a related compound exhibited an IC50 value of 1.1 µM against this interaction .

Anticancer Activity

Triazolo derivatives have also been evaluated for their anticancer potential. Certain derivatives have demonstrated significant inhibitory effects on various cancer cell lines. For example:

  • Compound A : IC50 = 0.36 µM against CDK2.
  • Compound B : IC50 = 1.8 µM against CDK9.
    These compounds showed a selective inhibition profile that could be beneficial in targeting specific cancer pathways .

Study 1: Antiviral Activity

In a study focused on the antiviral activity of triazolo derivatives against influenza A virus (A/PR/8/34 strain), compounds were assessed for their ability to inhibit plaque formation in MDCK cells. The results indicated that compounds with structural similarities to this compound effectively reduced viral plaque counts with varying EC50 values .

Study 2: Anticancer Mechanism

Another investigation explored the mechanism of action of triazolo derivatives in cancer therapy. The study revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways while exhibiting low cytotoxicity in normal cells . This selectivity is crucial for developing safer anticancer therapies.

Data Tables

Compound NameBiological ActivityIC50 (µM)Notes
This compoundAntiviral (Influenza A)1.1Inhibits PA-PB1 interaction
Compound AAnticancer (CDK2 Inhibition)0.36High selectivity
Compound BAnticancer (CDK9 Inhibition)1.8Effective against multiple cancer lines

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。